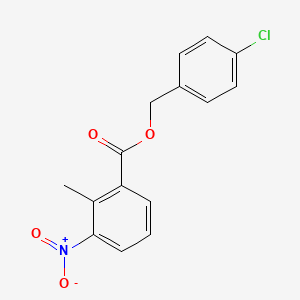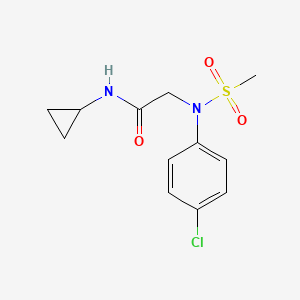
4-chlorobenzyl 2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 2-methyl-3-nitrobenzoate, also known as CNB, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is soluble in organic solvents. CNB has been widely studied for its potential applications in the fields of medicine, biology, and chemistry. In
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 2-methyl-3-nitrobenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. Specifically, 4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory compounds in the body. By inhibiting the activity of COX-2, 4-chlorobenzyl 2-methyl-3-nitrobenzoate may be able to reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to have a number of biochemical and physiological effects. In animal studies, 4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to reduce inflammation and inhibit the growth of cancer cells. 4-chlorobenzyl 2-methyl-3-nitrobenzoate has also been shown to have antimicrobial properties and has been effective in treating bacterial infections in animals.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chlorobenzyl 2-methyl-3-nitrobenzoate in lab experiments is that it is relatively easy to synthesize and can be obtained in high yield. Additionally, 4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to have a number of potential applications in scientific research, making it a versatile compound to work with.
One limitation of using 4-chlorobenzyl 2-methyl-3-nitrobenzoate in lab experiments is that its mechanism of action is not fully understood. Additionally, while 4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to have potential medical applications, further research is needed to fully understand its effectiveness and potential side effects.
Future Directions
There are a number of potential future directions for research on 4-chlorobenzyl 2-methyl-3-nitrobenzoate. One area of research could be to further explore its potential as an anti-cancer agent. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Finally, 4-chlorobenzyl 2-methyl-3-nitrobenzoate could be studied for its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, 4-chlorobenzyl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential applications in medicine, biology, and chemistry. While its mechanism of action is not fully understood, 4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to have a number of potential applications and could be studied further in the future.
Synthesis Methods
The synthesis of 4-chlorobenzyl 2-methyl-3-nitrobenzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-chlorobenzyl alcohol. This process results in the formation of 4-chlorobenzyl 2-methyl-3-nitrobenzoate as a yellow crystalline powder. The synthesis of 4-chlorobenzyl 2-methyl-3-nitrobenzoate is relatively simple and can be achieved with high yield.
Scientific Research Applications
4-chlorobenzyl 2-methyl-3-nitrobenzoate has been widely studied for its potential applications in scientific research. One of the major areas of research is in the field of medicine. 4-chlorobenzyl 2-methyl-3-nitrobenzoate has been shown to have anti-cancer properties, and it has been studied as a potential treatment for various types of cancer. 4-chlorobenzyl 2-methyl-3-nitrobenzoate has also been studied for its potential use as an anti-inflammatory agent.
In addition to its potential medical applications, 4-chlorobenzyl 2-methyl-3-nitrobenzoate has also been studied in the field of biology. It has been shown to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. 4-chlorobenzyl 2-methyl-3-nitrobenzoate has also been studied for its potential use as an insecticide.
properties
IUPAC Name |
(4-chlorophenyl)methyl 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-10-13(3-2-4-14(10)17(19)20)15(18)21-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXYRLWYIWPAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-methyl-3-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)


![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)




![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)